

Biochemical properties of Endoproteinase Arg-C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clostripain*

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An In-depth Technical Guide to the Biochemical Properties of Endoproteinase Arg-C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoproteinase Arg-C is a highly specific proteolytic enzyme with significant applications in protein chemistry, particularly in the fields of proteomics, protein sequencing, and peptide mapping. Its stringent cleavage specificity at the C-terminus of arginine residues makes it an invaluable tool for generating predictable peptide fragments for mass spectrometry analysis and other downstream applications. This guide provides a comprehensive overview of the biochemical properties of Endoproteinase Arg-C, including its sources, molecular characteristics, enzymatic activity, and detailed protocols for its use.

Molecular and Physical Properties

Endoproteinase Arg-C is available from several biological sources, with the most common being *Clostridium histolyticum*, where it is also known as **clostripain**. Recombinant forms and enzymes with similar specificity from other organisms are also commercially available. The properties can vary slightly depending on the source.

Table 1: Physical and Molecular Characteristics of Endoproteinase Arg-C Variants

Property	Clostridium histolyticum (Clostripain)	Murine Submaxillary Gland	Lysobacter enzymogenes (Recombinant)	Porphyromonas gingivalis (Arg-C Ultra)
Enzyme Type	Cysteine Protease[1]	Serine Endoprotease[2]	Protease	Cysteine Protease[3]
Molecular Weight	Heterodimer: ~45 kDa (heavy chain) and ~12.5 kDa (light chain) [1][4]	~26.5 kDa[2]	26.8 kDa[5]	Not specified
Structure	Composed of two non-covalently bound chains[1]	Single polypeptide chain[2]	Single polypeptide chain with a C-terminal His-tag[5]	Not specified
Isoelectric Point	4.8-4.9[1]	Not specified	Not specified	Not specified
Form	Typically supplied as a lyophilized powder[4][6]	Lyophilized powder[2]	Not specified	Not specified

Enzymatic Activity and Specificity

Endoproteinase Arg-C exhibits a high degree of specificity for the carboxyl side of arginine residues.[6][7] This specificity is generally maintained even when the arginine residue is followed by a proline, a site that is resistant to cleavage by trypsin.[8][9] Some preparations may also exhibit lower levels of activity towards lysine residues.[1][4][10][11][12]

Optimal Reaction Conditions

The enzymatic activity of Endoproteinase Arg-C is influenced by pH, temperature, and the presence of cofactors.

Table 2: Optimal Reaction Conditions for Endoproteinase Arg-C

Parameter	Optimal Condition	Notes
pH	7.4 - 8.5[1][2][13]	Activity is buffer-dependent. Tris-HCl and ammonium bicarbonate are commonly used.[2]
Temperature	37°C	For standard protein digestion protocols.[2][14]
Activators	A reducing agent (e.g., DTT, cysteine) and Calcium ions (Ca ²⁺) are required for the C. histolyticum enzyme.[1][4][5][6]	The requirement for a reducing agent confirms its identity as a cysteine protease.

Activators and Inhibitors

The activity of Endoproteinase Arg-C is modulated by various chemical compounds.

Table 3: Activators and Inhibitors of Endoproteinase Arg-C (C. histolyticum)

Class	Compound	Effect
Activators	Dithiothreitol (DTT), Cysteine, other sulfhydryl-containing reagents[4][5][6]	Essential for the activity of the cysteine protease form.
Calcium ions (Ca^{2+})[4][5][6]	Essential for activity.	
Inhibitors	Oxidizing agents[1][4][6]	Inactivate the enzyme.
Sulfhydryl reactants (e.g., TLCK)[1][4]	React with the active site.	
Heavy metal ions (Co^{2+} , Cu^{2+} , Cd^{2+})[1][4][5][6]	Potent inhibitors.	
Chelating agents (e.g., EDTA) [1]	Inhibit by sequestering essential Ca^{2+} ions.	
Buffer Anions	Citrate, borate, and Tris can be partially inhibitory.[1][4][6]	

For the murine submaxillary gland enzyme, inhibitors include diisopropyl fluorophosphate, N-tosyl-L-phenylalanine chloromethyl ketone, and α 2-macroglobulin. It is also inhibited by various metal ions including Hg^{2+} , Cu^{2+} , Zn^{2+} , Cd^{2+} , and Fe^{2+} .

Experimental Protocols

General Protein Digestion in Solution

This protocol is a generalized procedure for the digestion of proteins in solution using Endoproteinase Arg-C.

Materials:

- Endoproteinase Arg-C, sequencing grade
- Digestion Buffer: 100 mM Tris-HCl or Ammonium Bicarbonate, pH 7.6-8.5[2]
- Calcium Chloride (CaCl_2) solution (if not in buffer)

- Dithiothreitol (DTT) or other suitable reducing agent
- Substrate protein
- Incubator at 37°C

Procedure:

- Reconstitute Endoproteinase Arg-C: Dissolve the lyophilized enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6-7.9, 5 mM CaCl₂, 2 mM EDTA) to the desired stock concentration.[\[4\]](#) Store reconstituted enzyme at 4°C for up to two weeks or at -20°C for longer periods.[\[4\]](#)
- Prepare the Substrate: Dissolve the protein to be digested in the chosen digestion buffer to a known concentration. If the protein is difficult to solubilize, denaturing agents such as urea or guanidine hydrochloride can be used. Note that some forms of Arg-C may be inhibited by high concentrations of these agents.[\[14\]](#)
- Set up the Digestion Reaction:
 - Combine the protein solution with the digestion buffer.
 - Add the activating solution containing DTT to a final concentration of at least 2 mM.[\[4\]](#)
 - Add CaCl₂ to a final concentration of 5-10 mM.
 - Add Endoproteinase Arg-C to the reaction mixture. The recommended enzyme to substrate ratio is typically between 1:20 to 1:100 (w/w).[\[2\]](#)
- Incubation: Incubate the reaction mixture at 37°C for 2 to 18 hours.[\[2\]](#)[\[4\]](#) The optimal incubation time will depend on the enzyme-to-substrate ratio and the nature of the protein.
- Stopping the Reaction: The reaction can be stopped by adding a protease inhibitor or by acidifying the solution (e.g., with trifluoroacetic acid) for subsequent analysis by mass spectrometry.

Specificity Assay using Oxidized Insulin B-chain

This assay is used to verify the cleavage specificity of Endoproteinase Arg-C.

Materials:

- Oxidized bovine insulin B-chain
- Endoproteinase Arg-C
- Digestion buffer and activators as described above
- Reverse-phase HPLC system

Procedure:

- Prepare the Reaction: Set up a digestion reaction with a known amount of oxidized insulin B-chain (e.g., 20 µg) and Endoproteinase Arg-C at a specific enzyme-to-substrate ratio (e.g., 1:200 w/w).[14]
- Incubate: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[14]
- Analyze by HPLC: Analyze the resulting peptide fragments by reverse-phase HPLC. The expected cleavage will occur at the C-terminus of the single arginine residue (Arg22) in the insulin B-chain, generating two specific fragments.[14]

Visualizations

General Workflow for Protein Digestion with Endoproteinase Arg-C

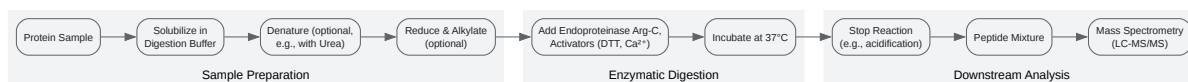


Figure 1: General workflow for in-solution protein digestion.

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Caption: General workflow for in-solution protein digestion.

Sequential Digestion Workflow with Lys-C and Arg-C Ultra

A sequential digestion strategy using Lys-C followed by Arg-C Ultra can enhance proteome coverage by ensuring efficient cleavage at both lysine and arginine residues.[3]

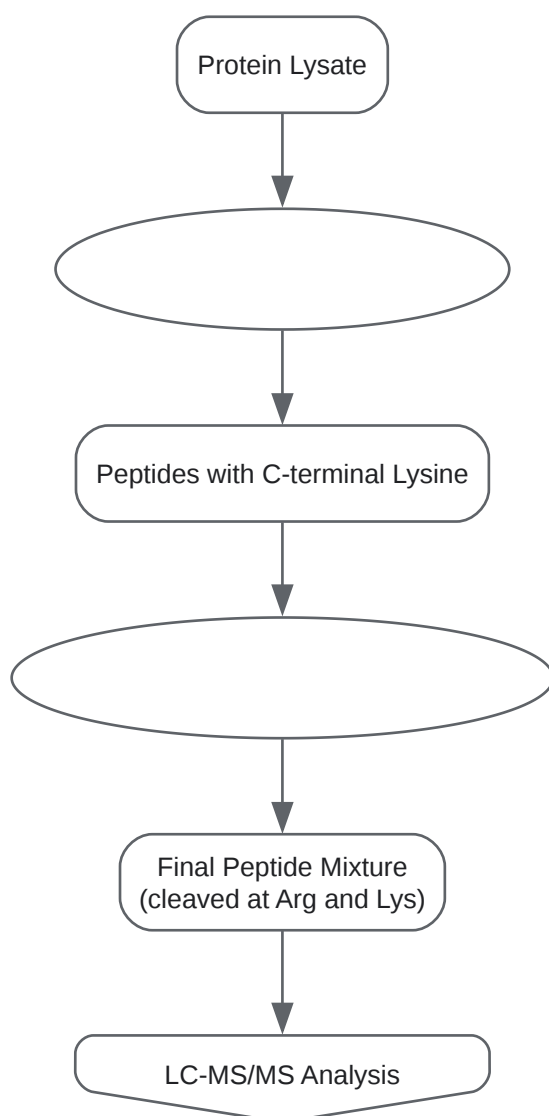


Figure 2: Sequential Lys-C and Arg-C Ultra digestion workflow.

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Caption: Sequential Lys-C and Arg-C Ultra digestion workflow.

Applications in Research and Drug Development

The high specificity of Endoproteinase Arg-C makes it a valuable reagent in several areas:

- **Proteomics:** It is used to digest complex protein mixtures for identification by mass spectrometry. Its cleavage pattern is complementary to that of trypsin, and using both enzymes can significantly increase protein sequence coverage and the number of identified proteins.[8][9]
- **Protein Sequencing:** The predictable fragmentation of proteins allows for de novo sequencing and the verification of protein primary structures.
- **Peptide Mapping:** It is employed in quality control of recombinant proteins and biotherapeutics to confirm their identity and detect modifications.
- **Post-Translational Modification (PTM) Analysis:** Endoproteinase Arg-C can be advantageous for analyzing PTMs, especially on lysine residues, as modifications like acetylation or methylation can inhibit trypsin activity.[8]

Conclusion

Endoproteinase Arg-C is a robust and highly specific protease that serves as a cornerstone in modern protein analysis. Understanding its biochemical properties, including its specificity, optimal reaction conditions, and the influence of activators and inhibitors, is crucial for its effective application. The detailed protocols and workflows provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to leverage the full potential of this enzyme in their work.

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- To cite this document: BenchChem. [Biochemical properties of Endoproteinase Arg-C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569753#biochemical-properties-of-endoproteinase-arg-c]

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